2-Chloroanthrone
Description
2-Chloroanthrone is a chlorinated derivative of anthrone, a tricyclic aromatic ketone. Anthrone itself consists of an anthracene backbone (three fused benzene rings) with a ketone group at the 10-position. In this compound, a chlorine atom substitutes the hydrogen at the 2-position of the anthrone structure (Figure 1). This modification significantly alters its chemical reactivity, solubility, and industrial applications compared to non-halogenated anthrones.
Properties
Molecular Formula |
C14H9ClO |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-chloro-10H-anthracen-9-one |
InChI |
InChI=1S/C14H9ClO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(16)13(10)8-11/h1-6,8H,7H2 |
InChI Key |
DZJUUOUBBLVXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
2-Chloroacetophenone (C₈H₇ClO)
- Structure : A benzene ring with a ketone (-CO-) and chlorine substituent at the 2-position.
- Properties :
- Molecular Weight: 154.59 g/mol.
- Boiling Point: 237–239°C.
- Reactivity: Undergoes nucleophilic substitution due to electron-withdrawing Cl and ketone groups.
- Applications : Used in pharmaceutical synthesis (e.g., antihistamines) and as a photoinitiator .
- Comparison: Unlike 2-Chloroanthrone, 2-Chloroacetophenone lacks the fused aromatic system, reducing its thermal stability but enhancing solubility in polar solvents.
2-Chlorothioxanthone (C₁₃H₇ClOS)
- Structure : A thioxanthone backbone (a tricyclic system with a sulfur atom replacing one oxygen in xanthone) with chlorine at the 2-position.
- Properties :
- Molecular Weight: 254.71 g/mol.
- Melting Point: 148–150°C.
- UV Absorption: Strong absorbance in the 300–400 nm range, making it useful as a photoinitiator.
- Applications : Key intermediate in antipsychotic drugs (e.g., zuclopenthixol) and UV-curable resins .
- Comparison :
- The sulfur atom in thioxanthone increases electron delocalization, enhancing photochemical activity compared to this compound.
2-Chloroanthraquinone (C₁₄H₇ClO₂)
- Structure: Anthraquinone with chlorine at the 2-position.
- Properties :
- Molecular Weight: 242.66 g/mol.
- Stability: High thermal stability due to fused aromatic rings.
- Applications : Dye synthesis (e.g., vat dyes) and electrochemical studies .
- Comparison: The additional ketone group in anthraquinone increases oxidation resistance compared to this compound.
Functional Analogs
2-Chlorophenol (C₆H₅ClO)
- Structure: Phenol with chlorine at the 2-position.
- Properties: Molecular Weight: 128.56 g/mol. pKa: ~8.5 (weaker acid than phenol due to electron-withdrawing Cl).
- Applications : Disinfectant and precursor to herbicides .
- Comparison: Lacking a ketone group, 2-Chlorophenol is more reactive in electrophilic substitution but less suited for ketone-mediated reactions.
2-Chloroaniline (C₆H₆ClN)
- Structure : Aniline with chlorine at the 2-position.
- Properties :
- Applications : Synthesis of azo dyes and agrochemicals.
- Comparison :
- The amine group enables diazotization reactions, a pathway unavailable to this compound.
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Key Applications |
|---|---|---|---|---|---|
| This compound* | C₁₄H₉ClO | 228.67 | ~200–220 (est.) | Ketone, Chloro | Pharmaceuticals, Dyes |
| 2-Chloroacetophenone | C₈H₇ClO | 154.59 | 237–239 | Ketone, Chloro | Photoinitiators, Drugs |
| 2-Chlorothioxanthone | C₁₃H₇ClOS | 254.71 | 148–150 | Ketone, Chloro, Sulfur | Antipsychotics, Resins |
| 2-Chloroanthraquinone | C₁₄H₇ClO₂ | 242.66 | 290–295 | Ketone (2), Chloro | Dyes, Electrochemistry |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 7–9 | Hydroxyl, Chloro | Disinfectants, Herbicides |
*Estimated properties based on structural analogs.
Research Findings and Challenges
- Synthetic Pathways: Chlorination of anthrone using Cl₂ or SOCl₂ is a common method, analogous to 2-Chloroacetophenone synthesis .
- Analytical Challenges: Differentiation of this compound from isomers (e.g., 1-Chloroanthrone) requires advanced techniques like HPLC-MS or NMR, as noted in guidance on chemical analysis .
- Toxicity: Chlorinated aromatics like 2-Chlorophenol exhibit moderate to high toxicity, suggesting this compound may require similar handling precautions .
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